Hexyl valerate
Overview
Description
Hexyl valerate, also known as hexyl pentanoate, is an ester formed from hexanol and valeric acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C11H22O2, and it has a molecular weight of 186.29 g/mol .
Preparation Methods
Hexyl valerate can be synthesized through the esterification reaction between hexanol and valeric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction is as follows:
Hexanol+Valeric Acid→Hexyl Valerate+Water
In industrial settings, this compound can be produced using continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
Chemical Reactions Analysis
Hexyl valerate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and valeric acid.
Oxidation: this compound can be oxidized to form hexanoic acid and valeric acid.
Reduction: Reduction of this compound can yield hexanol and valeric acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are hexanol, valeric acid, and their derivatives .
Scientific Research Applications
Hexyl valerate has various applications in scientific research, including:
Flavor and Fragrance Industry: This compound is widely used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics due to its fruity aroma.
Chemical Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound is used in studies related to its effects on biological systems, including its potential as an antimicrobial agent.
Industrial Applications: It is used as a solvent and plasticizer in various industrial processes.
Mechanism of Action
The mechanism of action of hexyl valerate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing hexanol and valeric acid. These metabolites can then interact with cellular components, affecting various biochemical pathways. This compound’s fruity odor is due to its ability to bind to olfactory receptors, triggering a sensory response .
Comparison with Similar Compounds
Hexyl valerate can be compared with other esters, such as:
Hexyl acetate: Similar fruity odor but derived from acetic acid.
Hexyl butyrate: Also has a fruity aroma but is derived from butyric acid.
Hexyl hexanoate: Another ester with a fruity scent, derived from hexanoic acid.
This compound is unique due to its specific combination of hexanol and valeric acid, which gives it distinct olfactory properties and chemical behavior compared to other esters .
Properties
IUPAC Name |
hexyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHJZYNMRVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061502 | |
Record name | Pentanoic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Pentanoic acid, hexyl ester | |
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CAS No. |
1117-59-5 | |
Record name | Hexyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Hexyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117595 | |
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Record name | Hexyl valerate | |
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Record name | Pentanoic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pentanoic acid, hexyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.954 | |
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Record name | N-HEXYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4223QQU9RL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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